molecular formula C18H18FN3O3S B2470026 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034505-24-1

5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2470026
CAS No.: 2034505-24-1
M. Wt: 375.42
InChI Key: CAJLDFIYLOWAEH-UHFFFAOYSA-N
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Description

Research Applications and Value 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It combines a benzenesulfonamide moiety with a pyrazole heterocycle, a structural motif prevalent in pharmacologically active molecules . The integration of the 4-phenylpyrazole group is of significant interest, as this scaffold is found in compounds that demonstrate potent inhibitory activity against various biological targets . Researchers can utilize this chemical as a key intermediate or a building block in the synthesis of novel molecules aimed at investigating cancer and inflammatory pathways. Potential Mechanisms and Biological Activity While the specific biological data for this exact compound may be limited, its design is informed by established structure-activity relationships (SAR). Pyrazole-containing benzenesulfonamides are frequently explored as inhibitors of enzymes like carbonic anhydrases and protein kinases, such as the V600E-B-RAF mutant, a key driver in several cancers . The benzenesulfonamide group is a known zinc-binding function that can confer potent inhibition against CA isoforms, which are targets for conditions like glaucoma, epilepsy, and tumors . Furthermore, the triarylpyrazole core is a hallmark of anti-inflammatory agents that work by inhibiting pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . The "1-(substituted ethyl)" linker in the structure is a common feature in optimized drug candidates, as it can enhance binding affinity and selectivity for target proteins . This makes the compound particularly valuable for probing structure-activity relationships in the development of targeted therapies. This product is provided for research use only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-25-17-8-7-16(19)11-18(17)26(23,24)21-9-10-22-13-15(12-20-22)14-5-3-2-4-6-14/h2-8,11-13,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJLDFIYLOWAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole moiety: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination and methoxylation: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

  • The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, studies have reported that related pyrazole derivatives demonstrate cytotoxic effects against breast and lung cancer cells.
  • Case Study Overview:
    • Breast Cancer: In xenograft models, treatment with related compounds resulted in a significant reduction in tumor size, correlating with increased apoptosis markers.
    • Lung Cancer: The compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating potent anti-proliferative effects.

2. Anti-inflammatory Effects

  • The sulfonamide structure is associated with anti-inflammatory properties. Preliminary studies suggest that compounds similar to 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
  • Breast Cancer Study
    • Objective: Evaluate the efficacy of related pyrazole derivatives.
    • Results: Significant reduction in tumor size was observed in treated xenograft models, correlating with increased apoptosis markers.
  • Lung Cancer Study
    • Objective: Assess anti-proliferative effects on A549 cells.
    • Results: The compound exhibited an IC50 value of 26 µM, demonstrating potent inhibitory effects on cell growth and viability.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

A systematic comparison of structural features, synthesis routes, and key properties is provided below:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name (Reference) Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Features
Target Compound C₁₉H₁₈FN₃O₃S 5-Fluoro, 2-methoxy, 4-phenyl-pyrazole ethyl ~387 Not reported Not reported Flexible ethyl linker; fluorine enhances metabolic stability
3-Fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]-2-[4-[(5S)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide C₂₇H₂₂F₂N₄O₅S₂ 3-Fluoro, thiazolidinone, fluorophenyl ~604 Not reported Not reported Dual fluorine atoms; rigid thiazolidinone scaffold may influence binding
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₀F₂N₆O₅S 5-Fluoro, chromen-4-one, pyrazolopyrimidine 589.1 (M+1) 175–178 28% Chromenone core; lower yield due to multi-step synthesis
5-(2-(2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl)-1H-pyrazol-1-yl)benzenesulfonamide C₁₅H₁₃BrClN₅O₂S Bromo, chloro, pyrimidine ~472 Not reported 97% Halogen-rich; high yield suggests optimized coupling
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 4-Chlorophenyl, 3-methyl ~363.8 Not reported Not reported Chlorine and methyl groups enhance hydrophobicity

Key Structural and Functional Insights

Substituent Effects :

  • The target compound ’s 5-fluoro and 2-methoxy groups likely improve metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ). Fluorine’s electronegativity may enhance binding interactions in enzymatic pockets.
  • Halogenated derivatives (e.g., bromo/cloro in ) exhibit higher molecular weights and lipophilicity, which could improve target affinity but reduce solubility.

Heterocyclic Diversity: The pyrazole core in the target compound and contrasts with imidazole (), pyrimidine (), and chromenone () systems. Pyrazoles are bioisosteres for imidazoles, offering improved metabolic stability and reduced off-target interactions.

Synthesis Efficiency: Compound achieved a 97% yield via optimized coupling reactions, whereas chromenone-containing had a 28% yield, likely due to steric hindrance during cyclization. The target compound’s synthesis efficiency remains unreported but may benefit from lessons in .

Thermal Stability :

  • Only reported a melting point (175–178°C ), suggesting moderate thermal stability. The absence of data for other compounds limits direct comparisons.

Biological Activity

5-Fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, characterized by a fluorine atom, a methoxy group, and a pyrazole moiety. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Synthesis

The compound's structure can be represented as follows:

C18H18FN3O3S\text{C}_{18}\text{H}_{18}\text{FN}_3\text{O}_3\text{S}

Synthesis Process:

  • Formation of the Pyrazole Moiety: This is typically achieved by reacting phenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
  • Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting an intermediate with sulfonyl chloride in the presence of a base like triethylamine.
  • Fluorination and Methoxylation: These groups are added through electrophilic aromatic substitution reactions using appropriate agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonamide group mimics natural substrates, allowing it to bind to enzymes or receptors, thus inhibiting their activity. This mechanism can lead to various biological effects, such as the modulation of immune responses and inhibition of cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:

  • In vitro Studies: Compounds similar to this compound have been shown to inhibit growth in various cancer cell lines, including lung, breast, and colorectal cancers .
  • Case Studies:
    • A study reported that pyrazole derivatives exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.79 µM to 49.85 µM .
    • Another research indicated that compounds based on the pyrazole structure could effectively inhibit several cancer types, demonstrating promising results in both in vitro and in vivo settings .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Fluoro-2-methoxybenzenesulfonamideLacks pyrazole moietyLimited anticancer activity
2-Methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamideLacks fluorine atomModerate activity
5-Fluoro-N-(2-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamideSimilar structureEnhanced cytotoxicity

Additional Biological Activities

Beyond anticancer properties, this compound has been explored for other therapeutic effects:

  • Anti-inflammatory Effects: Pyrazole derivatives have shown significant anti-inflammatory activities comparable to established drugs like celecoxib .
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in inflammatory pathways, indicating its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives, followed by sulfonylation with activated benzenesulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) .
  • Optimization : Solvent choice (DMF or THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for sulfonylation) significantly impact purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro and methoxy groups on the benzene ring, pyrazole-CH₂-ethyl linkage) .
  • X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and torsional conformations of the sulfonamide and pyrazole moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₃H₂₁FN₃O₃S) .

Q. What preliminary biological activities have been reported for structurally related sulfonamide-pyrazole derivatives?

  • COX-2 inhibition : Analogous compounds (e.g., celecoxib derivatives) show selective COX-2 inhibition via sulfonamide interactions with the enzyme’s hydrophobic pocket .
  • Antimicrobial potential : Pyrazole-sulfonamide hybrids exhibit activity against bacterial and fungal strains (MIC values: 2–16 µg/mL) via disruption of membrane integrity .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve contradictions in reported binding modes of this compound with target proteins?

  • Crystallography : SHELXL refinement of protein-ligand co-crystals identifies key interactions (e.g., hydrogen bonds between sulfonamide and Arg513 in COX-2) .
  • Computational methods : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reconcile discrepancies by analyzing dynamic binding conformations over 100-ns trajectories .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s selectivity and pharmacokinetics?

  • Key modifications :

  • Pyrazole substituents : Bulky groups (e.g., 4-phenyl) enhance target affinity but may reduce solubility; trifluoromethyl groups improve metabolic stability .
  • Sulfonamide linkage : Ethyl spacers between pyrazole and sulfonamide balance flexibility and rigidity, optimizing binding entropy .
    • In vivo profiling : Microsomal stability assays (rat liver microsomes) and plasma protein binding studies (equilibrium dialysis) inform half-life adjustments .

Q. How do metabolic pathways influence the compound’s efficacy, and what strategies mitigate rapid clearance?

  • Phase I metabolism : Cytochrome P450 (CYP3A4/2D6) oxidation of the ethyl linker or methoxy group generates hydroxylated metabolites. LC-MS/MS identifies primary metabolites .
  • Mitigation : Introducing electron-withdrawing groups (e.g., fluorine) slows oxidation. Prodrug strategies (e.g., esterification of sulfonamide) prolong systemic exposure .

Q. What experimental and computational approaches validate the compound’s selectivity against off-target receptors (e.g., carbonic anhydrase)?

  • Kinase profiling : Broad-panel screening (Eurofins) at 1 µM concentration identifies off-target inhibition (e.g., <30% inhibition of carbonic anhydrase II) .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding energy differences between on-target (COX-2) and off-target interactions .

Methodological Considerations

Q. How are stability and degradation products analyzed under varying pH and temperature conditions?

  • Forced degradation : Incubation at 40°C/75% RH (ICH guidelines) followed by HPLC-DAD/MS analysis identifies hydrolytic cleavage of sulfonamide or pyrazole oxidation .
  • pH-dependent stability : Buffers (pH 1–10) reveal susceptibility to acidic hydrolysis (t₁/₂ < 24 hrs at pH 1) versus alkaline stability (t₁/₂ > 1 week at pH 9) .

Q. What cross-disciplinary techniques (e.g., cryo-EM, SPR) enhance mechanistic studies of this compound?

  • Surface plasmon resonance (SPR) : Real-time binding kinetics (ka/kd) to immobilized COX-2 (KD ~ 10 nM) .
  • Cryo-EM : Resolves conformational changes in large protein complexes (e.g., NF-κB) upon ligand binding at 3.2 Å resolution .

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